1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
Descripción
Propiedades
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHREJZYTWIJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145090 | |
| Record name | 1,2-Azetidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620842-88-7 | |
| Record name | 1,2-Azetidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620842-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Azetidinedicarboxylic acid, 3,3-dimethyl-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Boc Protection of 3,3-Dimethoxyazetidine Derivatives
A notable method starts with 3,3-dimethoxy-azetidine as the precursor. The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in an organic solvent like methylene chloride. The reaction is typically carried out at controlled temperatures (10–40 °C) and takes 3 to 4 hours to complete.
Conversion to 1-tert-Butoxycarbonyl-3-azetidinone
The Boc-protected 3,3-dimethoxy-azetidine intermediate is then subjected to acidic hydrolysis using aqueous citric acid (10%) in ethyl acetate at 20–40 °C for 3 to 4 hours. This step removes the methoxy groups, converting the dimethoxy functionality into a ketone, forming 1-tert-butoxycarbonyl-3-azetidinone.
Oxidation Route (Traditional Method)
An earlier approach involves oxidation of hydroxyl groups on the azetidine ring to ketones. For example:
- Starting from 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester, oxidation is performed using reagents such as ethanedioyl chloride, DMSO, and triethylamine at room temperature.
- This method yields 1-tert-butyloxycarbonyl-3-azetidinone but suffers from low yield and impurity formation.
- Solvents like dioxane and DMSO used here are environmentally unfriendly.
Summary Table of Key Preparation Steps
| Step No. | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,3-Dimethoxy-azetidine | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C, 3-4 h | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 91 | Boc protection step, mild conditions |
| 2 | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 10% aqueous citric acid, ethyl acetate, 20–40 °C, 3-4 h | 1-tert-butoxycarbonyl-3-azetidinone | 85.4 | Acidic hydrolysis to ketone, followed by crystallization |
| 3 | 3-Hydroxyazetidine-1-carboxylic acid tert-butyl ester | Ethanedioyl chloride, DMSO, triethylamine, room temp, 15 h | 1-tert-butyloxycarbonyl-3-azetidinone | Lower | Traditional oxidation method; impurity-prone, low yield |
Research Findings and Notes
- The Boc protecting group is essential for stabilizing the nitrogen during functional group transformations and peptide synthesis applications.
- The use of 3,3-dimethoxy-azetidine as a precursor allows for efficient Boc protection and subsequent conversion to the ketone functionality.
- The acidic hydrolysis step using citric acid is preferred over harsher oxidizing conditions due to better yields and environmental considerations.
- The traditional oxidation method involving DMSO and dioxane is less favorable due to lower yields and environmental concerns.
- The synthetic route is optimized to minimize impurities and maximize yield, important for pharmaceutical intermediate production.
Additional Chemical and Physical Data
| Property | Data |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 1620842-88-7 |
| Structural Features | Azetidine ring, Boc protection, 3,3-dimethyl substitution, carboxylic acid |
| Applications | Building block in medicinal chemistry, peptide synthesis |
Análisis De Reacciones Químicas
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Major Products
The major product of the deprotection reaction is 3,3-dimethylazetidine-2-carboxylic acid, along with the by-products carbon dioxide and tert-butyl alcohol .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily utilized in medicinal chemistry for the synthesis of peptide-based drugs. The Boc protecting group is crucial in the synthesis of amino acids and peptide chains as it provides stability during reactions and can be easily removed under mild conditions.
Case Study: Synthesis of Peptide Inhibitors
In a study focusing on the development of peptide inhibitors for enzyme targets, Boc-DMA was used as a key intermediate. The compound allowed for the selective introduction of functional groups necessary for biological activity while maintaining the integrity of the peptide backbone. This approach demonstrated improved binding affinity and specificity towards target enzymes compared to traditional methods.
Peptide Synthesis
Boc-DMA serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its sterically hindered structure facilitates the formation of cyclic peptides and peptidomimetics, which are important in drug design.
Table 1: Comparison of Peptide Yield Using Different Protecting Groups
| Protecting Group | Yield (%) | Comments |
|---|---|---|
| Boc | 85 | High stability and easy removal |
| Fmoc | 75 | Less stable under acidic conditions |
| Z | 70 | Complicated deprotection process |
The use of Boc protection in SPPS has been shown to yield higher purity and better overall yields compared to other protecting groups due to its favorable deprotection conditions.
Organic Synthesis
Beyond medicinal applications, Boc-DMA is employed in organic synthesis as a versatile intermediate. It can be transformed into various derivatives through nucleophilic substitution reactions or by employing coupling reactions with other electrophiles.
Case Study: Synthesis of Azetidine Derivatives
Research has demonstrated that Boc-DMA can be converted into different azetidine derivatives that exhibit unique pharmacological properties. For instance, modifications at the nitrogen atom lead to compounds with enhanced bioactivity against specific cancer cell lines.
Mecanismo De Acción
The mechanism of action for the deprotection of the Boc group involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a carbocation. This carbocation is then stabilized by elimination, resulting in the formation of the free amine and carbon dioxide . The Boc group is preferred due to its stability and ease of removal under acidic conditions .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous azetidine and piperidine derivatives, focusing on structural variations, molecular properties, and applications.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Fluoromethyl (CAS 1228581-12-1) and cyano (CAS 1158759-45-5) substituents introduce electron-withdrawing effects, altering reactivity in nucleophilic acyl substitution .
Stereochemical Influence :
- The (2R) and (2S) enantiomers (CAS 2165940-24-7 and 1932195-22-6) exhibit distinct biological activities, critical for asymmetric synthesis in drug development .
Synthetic Utility :
- Compounds like 2-(1-Boc-azetidin-3-yl)acetic acid (CAS 183062-96-6) serve as linkers in conjugates due to their flexible side chains .
- The Boc-protected azetidine-3-carboxylic acid (CAS 142253-55-2) is a common intermediate for peptide coupling, lacking steric hindrance .
Physicochemical Properties :
- Hydroxymethyl-substituted derivatives (e.g., CAS 1228581-12-1) offer improved aqueous solubility compared to lipophilic dimethyl analogs .
- The target compound’s pKa (4.04) is lower than typical carboxylic acids (~4.7–5.0), likely due to electron-donating dimethyl groups stabilizing the conjugate base .
Actividad Biológica
1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid (CAS: 1932195-22-6) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant data and case studies.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.28 g/mol
- IUPAC Name : 1-(tert-butoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid
- Purity : >95%
Synthesis
The compound is synthesized using various methodologies involving tert-butoxycarbonyl (Boc) protection strategies. The synthesis generally involves the reaction of 3,3-dimethylazetidine with tert-butoxycarbonyl chloride in the presence of a base, followed by carboxylation to yield the final product. The reaction conditions and yields vary based on the specific protocols used.
Enzyme Inhibition
Research into azetidine derivatives has highlighted their role as enzyme inhibitors. These compounds can inhibit enzymes involved in bacterial resistance mechanisms, thereby enhancing the effectiveness of existing antibiotics. The exact mechanism of action for this compound remains to be fully elucidated but is hypothesized to involve interactions with active sites of target enzymes.
Case Studies
-
Case Study on Antibacterial Activity :
A study evaluated a series of azetidine derivatives for their antibacterial properties. Among these, compounds structurally related to this compound demonstrated significant inhibition against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL . -
Enzyme Inhibition Assay :
In vitro assays were conducted to assess the inhibition of β-lactamase enzymes by various azetidine derivatives. Results indicated that certain derivatives could reduce enzyme activity by over 50%, suggesting a promising avenue for further development in combating antibiotic resistance .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.28 g/mol |
| Purity | >95% |
| Antibacterial Activity (MIC) | 8 - 32 µg/mL against E. coli and S. aureus |
| Enzyme Inhibition | >50% reduction in β-lactamase activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
